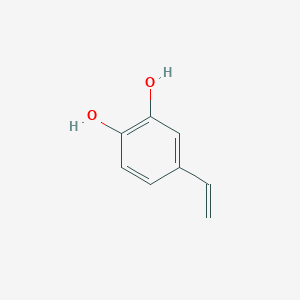

3,4-Dihydroxystyrene

Übersicht

Beschreibung

3,4-Dihydroxystyrene is an organic compound with the molecular formula C8H8O2. It is a derivative of styrene, characterized by the presence of two hydroxyl groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its role as a centrally-acting inhibitor of the enzyme phenylalanine hydroxylase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Dihydroxystyrene can be synthesized through an artificial biosynthetic pathway in Escherichia coli. This pathway involves the use of a codon-optimized phenolic acid decarboxylase gene from Bacillus and other phenolic acid biosynthetic genes. The process starts with simple carbon sources and involves the expression of specific genes in a tyrosine overproducing Escherichia coli strain .

Industrial Production Methods

The industrial production of this compound is not as well-documented as its laboratory synthesis. the microbial synthesis approach using Escherichia coli offers an environmentally friendly alternative to traditional chemical synthesis methods, which often require harsh reaction conditions such as high temperatures, pressures, or base catalysis with microwave heating .

Analyse Chemischer Reaktionen

Chemical Deprotection

3,4-Dimethoxystyrene serves as a stable precursor, undergoing demethylation with boron tribromide (BBr₃):

This method avoids oxidation issues associated with direct handling of catechol derivatives .

Enzyme Inhibition Mechanisms

3,4-Dihydroxystyrene acts as a broad-spectrum inhibitor of pteridine-dependent monooxygenases:

| Enzyme | IC₅₀ (M) | Inhibition Type | Cofactor Affected |

|---|---|---|---|

| Phenylalanine hydroxylase | 5 × 10⁻⁶ | Noncompetitive (preincubation) | 6,7-Dimethyltetrahydropterin |

| Tyrosine hydroxylase | 5 × 10⁻⁶ | Mixed-type | Tetrahydrobiopterin |

| Tryptophan hydroxylase | 5 × 10⁻⁶ | Uncompetitive | Oxygen |

Key observations :

-

Inhibition potency depends on the catechol moiety and aliphatic side chain .

-

Preincubation with the enzyme enhances inhibitory effects by altering binding kinetics .

Polymerization Reactions

This compound copolymerizes with styrene via radical polymerization for adhesive polymers:

Suspension Polymerization Conditions :

-

Initiators : Dibenzoyl peroxide (BPO), AIBN, or TEMPO.

-

Solvents : Water with polyvinyl alcohol (PVA) stabilizer.

-

Key parameters :

-

Stirring speed controls molecular weight (800 rpm → Mₙ = 15–20 kDa).

-

Molar ratios (styrene:this compound) range from 1:100 to 100:1.

-

Product : Poly(styrene-co-3,4-dihydroxystyrene) exhibits strong wet/dry adhesion due to catechol’s redox-active properties .

Oxidation and Stability

The compound rapidly oxidizes in air via quinone formation:

Stabilization strategies :

Comparative Reaction Data

Wissenschaftliche Forschungsanwendungen

Mussel-Inspired Adhesives

One of the most promising applications of 3,4-dihydroxystyrene is in the development of biomimetic adhesives that mimic the natural adhesion mechanisms of mussels. Researchers have synthesized a copolymer known as poly[(this compound)-co-styrene], which exhibits strong adhesive properties comparable to commercial adhesives like cyanoacrylate. This polymer has shown potential for use in biomedical applications due to its high cytocompatibility and non-toxic nature when tested on NIH/3T3 fibroblast cells .

Table 1: Comparison of Adhesive Strengths

| Adhesive Type | Bonding Strength (MPa) |

|---|---|

| Poly[(this compound)-co-styrene] | Comparable to cyanoacrylate |

| Commercial Adhesives (e.g., Krazy Glue) | Varies based on substrate |

| Natural Mussel Adhesive | Higher than synthetic alternatives |

The findings indicate that this adhesive can potentially replace traditional sutures and screws in medical procedures, reducing trauma and infection risk associated with mechanical fixation methods .

Cytocompatibility Studies

Research has demonstrated that poly[(this compound)-co-styrene] exhibits minimal cytotoxic effects. In vitro studies revealed that cells maintained viability and proliferative capacity when exposed to this polymer, suggesting its suitability for applications where biological contact is critical . Future studies aim to assess its performance with actual tissue specimens.

Enzyme Inhibition Studies

This compound has been identified as a novel microbial inhibitor for phenylalanine hydroxylase, an enzyme crucial for phenylalanine metabolism. It was found to inhibit this enzyme noncompetitively at low concentrations (5 x 10^-6 M) and demonstrated mixed-type inhibition with preincubation . This property indicates its potential utility in treating metabolic disorders related to phenylalanine metabolism.

Table 2: Inhibition Effects of this compound on Enzymes

| Enzyme | Inhibition Type | Concentration (M) |

|---|---|---|

| Phenylalanine Hydroxylase | Noncompetitive | 5 x 10^-6 |

| Tyrosine Hydroxylase | General inhibitor | Varies |

| Tryptophan Hydroxylase | General inhibitor | Varies |

The structural characteristics of DHS are essential for its inhibitory activity, with the catechol moiety being critical for interaction with the enzyme active sites .

Production of Catechol-Containing Polymers

The synthesis of polymers incorporating this compound has been explored extensively. The copolymerization of DHS with styrene results in materials with enhanced adhesive properties and potential applications in coatings and composites. Recent advancements have focused on optimizing the polymerization process to improve yield and functionality .

Wirkmechanismus

3,4-Dihydroxystyrene exerts its effects by inhibiting the enzyme phenylalanine hydroxylase. This inhibition is noncompetitive with phenylalanine and a pteridine cofactor, and uncompetitive with oxygen. The catechol structure is essential for its inhibitory activity, and the aliphatic side-chain affects its potency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxystyrene: Similar in structure but with only one hydroxyl group.

4-Hydroxy-3-methoxystyrene: Contains a methoxy group in addition to the hydroxyl group.

Uniqueness

3,4-Dihydroxystyrene is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to inhibit phenylalanine hydroxylase and other monooxygenases sets it apart from other hydroxystyrene derivatives .

Biologische Aktivität

3,4-Dihydroxystyrene, also known as this compound or 3,4-dihydroxyphenylvinyl alcohol, is a phenolic compound that has garnered attention for its diverse biological activities. This compound is structurally related to catechol and has been studied for its potential applications in various fields, including biomedicine and materials science. The following sections will detail its biological activity, including enzymatic inhibition, antibacterial properties, and its role in biomimetic adhesives.

Enzymatic Inhibition

One of the significant biological activities of this compound is its ability to inhibit the enzyme phenylalanine hydroxylase (PAH). A study demonstrated that this compound acts as a microbial inhibitor for PAH, which is crucial for the metabolism of phenylalanine. The inhibition was found to be non-competitive with respect to phenylalanine and competitive with respect to oxygen. Specifically, this compound inhibited PAH by 50% at concentrations of M and M without and with preincubation, respectively .

Kinetic Properties of Inhibition

The kinetic analysis revealed that preincubation with this compound altered the inhibition type from non-competitive to mixed-type with phenylalanine. This suggests that the compound may stabilize certain enzyme conformations that enhance inhibition efficacy .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Research indicates that it can act against various bacterial strains by targeting fatty acid biosynthesis pathways. For instance, derivatives of this compound have shown significant inhibitory effects on the enzyme β-ketoacyl–acyl carrier protein synthase III (FabH), which is essential for bacterial survival. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be as low as 1.56–3.13 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

Adhesive Properties in Biomimetic Polymers

In materials science, this compound is utilized in the synthesis of biomimetic polymers designed to mimic the adhesive properties of natural mussel proteins. Copolymers containing this compound exhibit strong adhesion capabilities comparable to commercial adhesives like cyanoacrylate. Studies have shown that these polymers achieve high bond strength through effective cross-linking facilitated by the catechol groups present in this compound .

Performance Metrics

The adhesive performance was evaluated through lap shear adhesion testing across various substrates:

| Substrate Type | Adhesive Strength (MPa) | Comparison |

|---|---|---|

| Plastics | 2.5 | Comparable to cyanoacrylate |

| Metals | 3.0 | Superior to traditional adhesives |

| Wood | 2.8 | Similar to commercial wood glues |

This table illustrates the effectiveness of polymers containing this compound in diverse applications.

Case Study: Antibacterial Efficacy

A study conducted on a series of cinnamaldehyde acylhydrazone derivatives highlighted the antibacterial activity of compounds related to this compound. The most potent derivative showed promising results against multiple bacterial strains, indicating that modifications of this base structure can enhance antibacterial properties significantly .

Case Study: Enzymatic Inhibition Dynamics

In another investigation focusing on the kinetics of PAH inhibition by this compound, researchers observed that varying incubation times and concentrations could significantly alter the inhibition profile. This study provided insights into optimizing conditions for therapeutic applications targeting metabolic disorders related to phenylalanine metabolism .

Eigenschaften

IUPAC Name |

4-ethenylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-6-3-4-7(9)8(10)5-6/h2-5,9-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSUTGMWBDAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209275 | |

| Record name | 3,4-Dihydroxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6053-02-7 | |

| Record name | 4-Vinylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6053-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxystyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006053027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDROXYSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C0I29E70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.